molecular formula C15H15NO3 B5566118 N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide

N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B5566118
M. Wt: 257.28 g/mol
InChI Key: GKITZCPFISFXHJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, “N-(2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide” was prepared via the reaction of coumarin-3-carboxylate with 2-aminoethanol in the presence of a catalytic amount of piperidine under reflux .


Molecular Structure Analysis

The molecular structure of “2-Oxo-2H-chromene-3-carboxamide” consists of a chromene ring (a benzopyran derivative) with a carboxamide group at the 3-position and a 2-oxo group . The exact structure of “N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide” would include a cyclopentyl group, but the specific details are not available in the retrieved data.

Scientific Research Applications

Antimicrobial Properties

N-cyclopentyl-2-oxo-2H-chromene-3-carboxamide derivatives have shown significant potential in antimicrobial applications. A study by Azab et al. (2017) demonstrated that compounds synthesized using 2-oxo-2H-chromene-3-carboxamide exhibited high antimicrobial activity. This suggests its potential use in developing new antimicrobial agents.

Synthesis and Eco-Friendly Approaches

Research by Proença and Costa (2008) explored eco-friendly methods for synthesizing 2-oxo-2H-chromene-3-carboxamides, highlighting the importance of sustainable practices in chemical synthesis. This approach is significant for environmentally conscious production of these compounds.

Diversity in Synthesis

The work of Vodolazhenko et al. (2012) introduced a novel method for synthesizing 2H-chromene-3-carboxamide derivatives, emphasizing the versatility and potential for diversity in the synthesis of these compounds. This could lead to the discovery of new compounds with varied applications.

Crystal Structure Analysis

Studies on the crystal structures of this compound derivatives, such as those conducted by Reis et al. (2013), provide crucial insights into their physical and chemical properties. Understanding these structures is key to tailoring their applications in scientific research.

properties

IUPAC Name

N-cyclopentyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c17-14(16-11-6-2-3-7-11)12-9-10-5-1-4-8-13(10)19-15(12)18/h1,4-5,8-9,11H,2-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKITZCPFISFXHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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